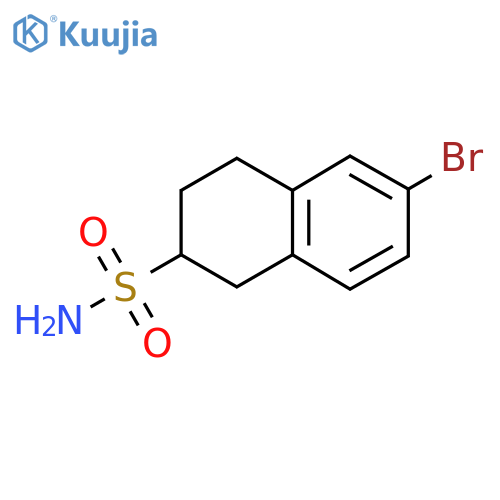

Cas no 1340228-94-5 (6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide)

1340228-94-5 structure

商品名:6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide

CAS番号:1340228-94-5

MF:C10H12BrNO2S

メガワット:290.176780700684

MDL:MFCD18850416

CID:5242845

PubChem ID:63632756

6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 6-bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide

- CID 63632756

- 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide

-

- MDL: MFCD18850416

- インチ: 1S/C10H12BrNO2S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1,3,5,10H,2,4,6H2,(H2,12,13,14)

- InChIKey: NZUZIWPKNIXWRZ-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2=C(C=1)CCC(C2)S(N)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 325

- トポロジー分子極性表面積: 68.5

- 疎水性パラメータ計算基準値(XlogP): 2

6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-275451-0.05g |

6-bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide |

1340228-94-5 | 0.05g |

$948.0 | 2023-09-10 | ||

| Enamine | EN300-275451-0.5g |

6-bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide |

1340228-94-5 | 0.5g |

$1084.0 | 2023-09-10 | ||

| Enamine | EN300-275451-5.0g |

6-bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide |

1340228-94-5 | 5.0g |

$2692.0 | 2023-03-01 | ||

| Enamine | EN300-275451-1.0g |

6-bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide |

1340228-94-5 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-275451-10.0g |

6-bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide |

1340228-94-5 | 10.0g |

$3992.0 | 2023-03-01 | ||

| Enamine | EN300-275451-5g |

6-bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide |

1340228-94-5 | 5g |

$3273.0 | 2023-09-10 | ||

| Enamine | EN300-275451-2.5g |

6-bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide |

1340228-94-5 | 2.5g |

$2211.0 | 2023-09-10 | ||

| Ambeed | A1086312-1g |

6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide |

1340228-94-5 | 95% | 1g |

$670.0 | 2024-04-24 | |

| Enamine | EN300-275451-0.25g |

6-bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide |

1340228-94-5 | 0.25g |

$1038.0 | 2023-09-10 | ||

| Enamine | EN300-275451-0.1g |

6-bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide |

1340228-94-5 | 0.1g |

$993.0 | 2023-09-10 |

6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide 関連文献

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

1340228-94-5 (6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide) 関連製品

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1340228-94-5)6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide

清らかである:99%

はかる:1g

価格 ($):603.0